molecular formula C6H4BrF5S B1273057 4-Bromophenylsulfur pentafluoride CAS No. 774-93-6

4-Bromophenylsulfur pentafluoride

Cat. No.: B1273057
CAS No.: 774-93-6
M. Wt: 283.06 g/mol
InChI Key: RECCABBXFXGELM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromophenylsulfur pentafluoride is a chemical compound with the molecular formula C₆H₄BrF₅S. It is known for its unique structure, which includes a bromine atom attached to a phenyl ring, and a pentafluorosulfanyl group (–SF₅) attached to the same ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromophenylsulfur pentafluoride typically involves the reaction of 4-bromophenylmagnesium bromide with sulfur tetrafluoride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

C6H4BrMgBr+SF4C6H4BrSF5+MgBr2\text{C}_6\text{H}_4\text{BrMgBr} + \text{SF}_4 \rightarrow \text{C}_6\text{H}_4\text{BrSF}_5 + \text{MgBr}_2 C6​H4​BrMgBr+SF4​→C6​H4​BrSF5​+MgBr2​

The reaction is usually performed in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is typically cooled to low temperatures to control the exothermic nature of the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as distillation or recrystallization to obtain the desired purity level.

Chemical Reactions Analysis

Types of Reactions

4-Bromophenylsulfur pentafluoride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-Bromophenylsulfur pentafluoride involves its interaction with specific molecular targets, such as enzymes and receptors. The pentafluorosulfanyl group is known for its strong electron-withdrawing properties, which can influence the binding affinity and activity of the compound. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

4-Bromophenylsulfur pentafluoride can be compared with other similar compounds, such as:

  • 3-Bromophenylsulfur pentafluoride
  • 4-Chlorophenylsulfur pentafluoride
  • 4-Fluorophenylsulfur pentafluoride
  • 4-Iodophenylsulfur pentafluoride
  • 4-Nitrophenylsulfur pentafluoride

These compounds share the pentafluorosulfanyl group but differ in the substituents attached to the phenyl ring. The unique properties of this compound, such as its specific reactivity and applications, make it distinct from these related compounds .

Properties

IUPAC Name

(4-bromophenyl)-pentafluoro-λ6-sulfane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrF5S/c7-5-1-3-6(4-2-5)13(8,9,10,11)12/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RECCABBXFXGELM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(F)(F)(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrF5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70381313
Record name 4-Bromophenylsulfur pentafluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70381313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

774-93-6
Record name 4-Bromophenylsulfur pentafluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70381313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-bromo-4-(pentafluoro-lambda6-sulfanyl)benzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

5.0 g of 4-pentafluorosulfanylaniline were dissolved in 20 ml of acetic acid and, at 0° C., a saturated aqueous HBr solution was added. Then at 0° C., a solution of 1.9 of NaNO2 in 5 ml of water was slowly added dropwise over the course of 5 minutes. The reaction mixture was stirred at 0° C. for 10 minutes and then added in portions to a suspension of 6.5 g of CuBr in 20 ml of a half-saturated aqueous HBr solution at 0° C. Nitrogen is liberated during this. The mixture was stirred at 0° C. for 30 minutes and then at RT for 1 h. It was subsequently extracted 3 times with 100 ml of HEP each time, and then the HEP was washed twice with 50 ml of a saturated aqueous Na2CO3 solution each time. The residue after drying over MgSO4 and removal of the solvent in vacuo was chromatographed on silica gel with HEP. 1.8 g of a colorless oil were obtained.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
[Compound]
Name
CuBr
Quantity
6.5 g
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromophenylsulfur pentafluoride
Reactant of Route 2
4-Bromophenylsulfur pentafluoride
Reactant of Route 3
4-Bromophenylsulfur pentafluoride
Reactant of Route 4
Reactant of Route 4
4-Bromophenylsulfur pentafluoride
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
4-Bromophenylsulfur pentafluoride
Reactant of Route 6
Reactant of Route 6
4-Bromophenylsulfur pentafluoride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.